6-Methoxy-2-nitronaphtho(1,8-bc)pyran
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Overview
Description
6-Methoxy-2-nitronaphtho(1,8-bc)pyran, also known as MNNG, is a nitrosamine compound that is widely used in scientific research. This compound is a potent mutagen and carcinogen, and it is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. In
Mechanism Of Action
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen because it reacts with DNA to form adducts that can lead to mutations and cancer. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran reacts with the guanine base of DNA to form O6-methylguanine, which can lead to mispairing of nucleotides during DNA replication and ultimately to mutations. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran can also react with other nucleotides in DNA to form crosslinks and other types of adducts.
Biochemical And Physiological Effects
6-Methoxy-2-nitronaphtho(1,8-bc)pyran has been shown to induce a wide range of biochemical and physiological effects in cells and animals. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran can induce cell death, DNA damage, and mutations. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Advantages And Limitations For Lab Experiments
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen that is widely used in scientific research. Its advantages include its ability to induce mutations in cells and animals, which can be used to study the mechanisms of cancer and genetic diseases. However, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran also has limitations, including its toxicity and potential to cause harm to researchers working with the compound.
Future Directions
There are many future directions for research on 6-Methoxy-2-nitronaphtho(1,8-bc)pyran. One area of research is the development of new methods for studying the mechanisms of DNA damage and repair. Another area of research is the development of new drugs and therapies for the treatment of cancer and genetic diseases. Finally, there is a need for more research on the safety and toxicity of 6-Methoxy-2-nitronaphtho(1,8-bc)pyran, as well as the development of new methods for handling and working with the compound in the laboratory.
Conclusion:
In conclusion, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen that is widely used in scientific research. It is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has many advantages and limitations for lab experiments, and there are many future directions for research on the compound. Overall, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran is an important tool for the study of cancer and genetic diseases, and its use in scientific research will continue to be an important area of study in the future.
Synthesis Methods
6-Methoxy-2-nitronaphtho(1,8-bc)pyran can be synthesized by the reaction of 6-methoxy-2-naphthol with nitrite in the presence of acid. The reaction proceeds through the formation of a diazonium intermediate, which then reacts with a naphthalene ring to form the final product.
Scientific Research Applications
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is widely used in scientific research as a mutagen and carcinogen. It is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has been used to study the mechanisms of DNA damage and repair, as well as the role of genetic mutations in cancer development.
properties
CAS RN |
105052-39-9 |
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Product Name |
6-Methoxy-2-nitronaphtho(1,8-bc)pyran |
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
8-methoxy-3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
InChI |
InChI=1S/C13H9NO4/c1-17-10-6-5-8-7-12(14(15)16)18-11-4-2-3-9(10)13(8)11/h2-7H,1H3 |
InChI Key |
DNZYLXTVVJFKQE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |
Other CAS RN |
105052-39-9 |
synonyms |
6-methoxy-2-nitronaphtho(1,8-bc)pyran R 7779 R-7779 |
Origin of Product |
United States |
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